

Application Notes and Protocols for the Quantification of Diisooctyl Phosphate

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Compound of Interest

Compound Name: *Diisooctyl phosphate*

Cat. No.: B179373

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These application notes provide detailed methodologies for the quantification of **diisooctyl phosphate** (DIOP) in environmental samples. The protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques for the analysis of organophosphate compounds.

Overview of Analytical Approaches

The quantification of **diisooctyl phosphate** can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and the available instrumentation.

- Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for thermally stable and volatile compounds. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte. GC-MS provides excellent separation and confident identification based on mass spectra.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile or thermally labile compounds. It is often preferred for complex matrices due to the specificity of Multiple Reaction Monitoring (MRM) scans, which reduce matrix interference.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol describes a general liquid-liquid extraction procedure for the isolation of DIOP from aqueous samples.

Materials:

- Separatory funnel (1 L)
- Sodium chloride (NaCl), analytical grade
- Dichloromethane (DCM), HPLC grade
- Anhydrous sodium sulfate
- Rotary evaporator
- Concentrator tube
- Vortex mixer
- DIOP analytical standard
- Internal standard (e.g., Dibutyl phosphate - DBP)

Procedure:

- Measure 500 mL of the water sample into a 1 L separatory funnel.
- Spike the sample with a known concentration of the internal standard.
- Add 30 g of NaCl and shake to dissolve. This increases the ionic strength and improves extraction efficiency.
- Add 60 mL of DCM to the separatory funnel.

- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate for 10 minutes.
- Drain the lower organic layer (DCM) into a clean flask.
- Repeat the extraction two more times with fresh 60 mL portions of DCM.
- Combine the three organic extracts.
- Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to approximately 1 mL using a rotary evaporator.
- Transfer the concentrated extract to a concentrator tube and evaporate to a final volume of 0.5 mL under a gentle stream of nitrogen.
- The sample is now ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol

Instrumentation:

- Gas Chromatograph with a Mass Selective Detector (MSD)
- Column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness)

GC Conditions:

Parameter	Value
Injection Volume	1 μ L
Injector Temperature	250 °C
Injection Mode	Splitless
Oven Program	Initial 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

MS Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)

| Ions to Monitor | To be determined from the mass spectrum of a DIOP standard |

LC-MS/MS Analysis Protocol

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole Mass Spectrometer
- Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Conditions:

Parameter	Value
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 5 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

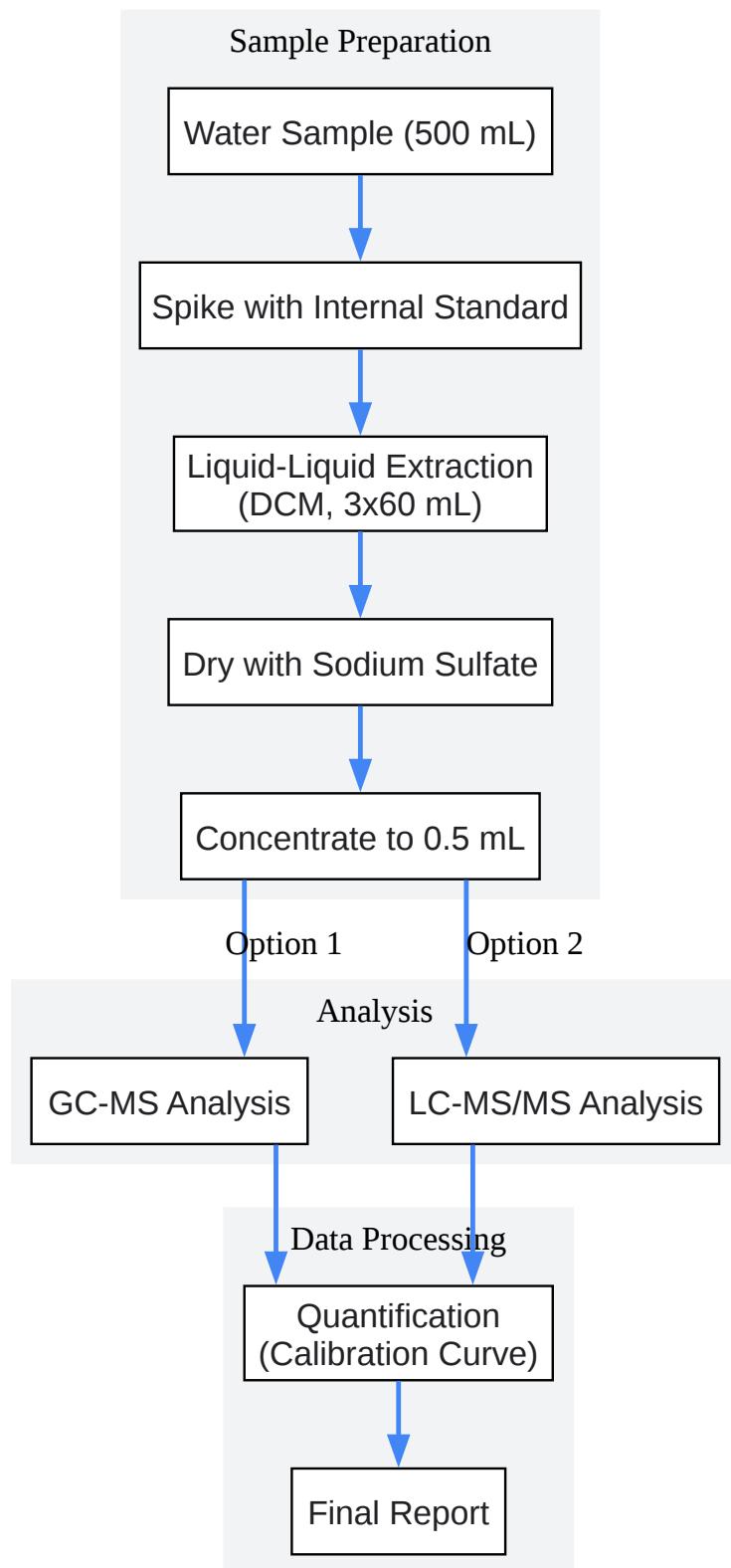
| MRM Transitions | To be determined by infusing a DIOP standard |

Quantitative Data

The following table summarizes typical performance data for the analysis of dialkyl phosphates (DAPs), which are structurally similar to DIOP. This data is provided as a reference and for method development purposes. Specific validation for DIOP is required to establish definitive performance characteristics.

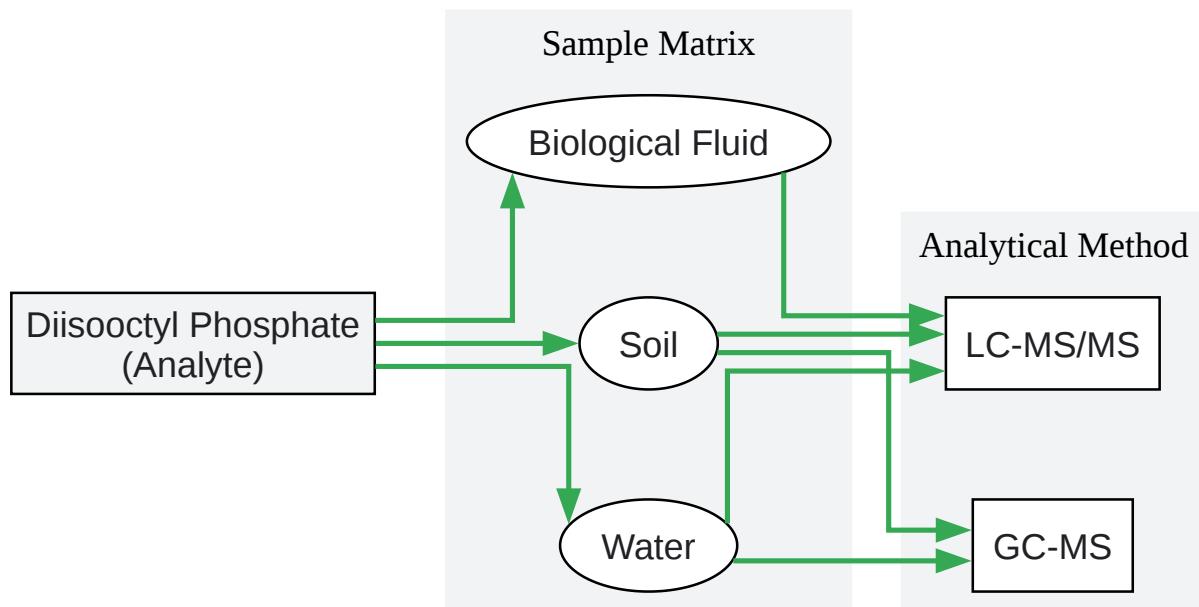
Analyte Class	Method	Matrix	Limit of Quantification (LOQ)	Recovery (%)	Reference
Dialkyl Phosphates	LC-MS/MS	Urine	0.50 ng/mL	82 - 117	[1]
Dialkyl Phosphates	LC-MS/MS	Hair	0.23 - 0.82 pg/mg (LOD)	Not Reported	[2]
Phthalates & Phosphate Esters	GC-MS	Air	2 - 20 ng/m ³	Not Reported	

Visualizations



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Caption: Experimental workflow for DIOP analysis.



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Caption: Selection of analytical method based on sample matrix.

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References

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- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
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